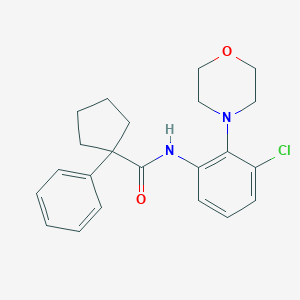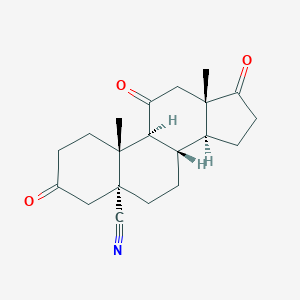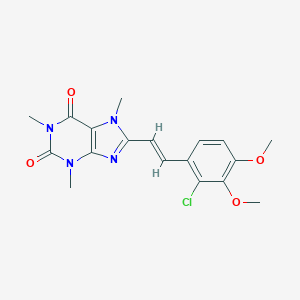
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide, also known as CM-352, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of cyclopentane carboxamides and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves the inhibition of the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit the migration and invasion of cancer cells, thereby preventing metastasis. Additionally, N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide in lab experiments is its specificity towards HDACs. It has been found to be more selective towards HDACs than other HDAC inhibitors, thereby reducing the risk of off-target effects. However, one of the limitations of using N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide is its poor solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide. One potential direction is the development of more potent analogs of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide that can overcome its limitations, such as poor solubility. Another direction is the investigation of the potential use of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide in combination with other anticancer agents to enhance its efficacy. Additionally, the study of the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can provide insights into the regulation of gene expression and the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves the reaction of 3-chloro-2-morpholin-4-ylphenylamine with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction leads to the formation of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in various scientific research areas. It has been found to have antitumor activity against various cancer cell lines, including prostate, breast, and lung cancer. It has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
Nom du produit |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide |
|---|---|
Formule moléculaire |
C22H25ClN2O2 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-9-6-10-19(20(18)25-13-15-27-16-14-25)24-21(26)22(11-4-5-12-22)17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2,(H,24,26) |
Clé InChI |
BCFSREGOGIIDIW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)


![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)


![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)